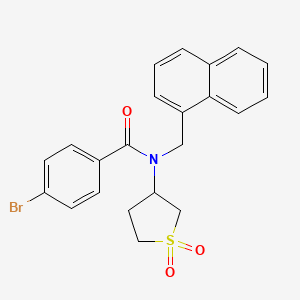
4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)benzamide is a synthetic organic compound that features a bromine atom, a dioxidotetrahydrothiophenyl group, and a naphthalenylmethyl group attached to a benzamide core
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-Brom-N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(Naphthalen-1-ylmethyl)benzamid umfasst in der Regel mehrere Schritte:
Bildung der Dioxidotetrahydrothiophenylgruppe: Dieser Schritt beinhaltet die Oxidation von Tetrahydrothiophen zur Bildung der Dioxidotetrahydrothiophenylgruppe. Übliche Oxidationsmittel sind Wasserstoffperoxid (H2O2) oder m-Chlorperbenzoesäure (m-CPBA).
Amidbindungsbildung: Der letzte Schritt beinhaltet die Kupplung des bromierten Benzolderivats mit Naphthalen-1-ylmethylamin zur Bildung des Benzamids. Dies kann mit Kupplungsreagenzien wie N,N'-Dicyclohexylcarbodiimid (DCC) oder 1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid (EDC) in Gegenwart einer Base wie Triethylamin (TEA) erzielt werden.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung würden wahrscheinlich eine Optimierung der oben genannten Synthesewege umfassen, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltauswirkungen zu minimieren. Dies könnte die Verwendung von kontinuierlichen Durchflussreaktoren, Lösungsmittelrecycling und umweltfreundlichen Chemieprinzipien umfassen.
Analyse Chemischer Reaktionen
Reaktionstypen
4-Brom-N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(Naphthalen-1-ylmethyl)benzamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Dioxidotetrahydrothiophenylgruppe kann unter starken Oxidationsbedingungen weiter oxidiert werden.
Reduktion: Das Bromatom kann mit Reduktionsmitteln wie Palladium auf Kohlenstoff (Pd/C) und Wasserstoffgas (H2) zu einem Wasserstoffatom reduziert werden.
Substitution: Das Bromatom kann durch andere Nukleophile (z. B. Amine, Thiole) durch nukleophile aromatische Substitution substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid (H2O2), m-Chlorperbenzoesäure (m-CPBA)
Reduktion: Palladium auf Kohlenstoff (Pd/C), Wasserstoffgas (H2)
Substitution: Natriumhydrid (NaH), Kalium-tert-butoxid (KOtBu)
Hauptprodukte
Oxidation: Weiter oxidierte Derivate der Dioxidotetrahydrothiophenylgruppe
Reduktion: Debromiertes Benzamid
Substitution: Substituierte Benzamide mit verschiedenen funktionellen Gruppen
Wissenschaftliche Forschungsanwendungen
Chemie: Als Baustein für die Synthese komplexerer Moleküle.
Biologie: Als Sonde zur Untersuchung biologischer Prozesse, an denen bromierte Verbindungen beteiligt sind.
Medizin: Potenzieller Einsatz als pharmazeutisches Zwischenprodukt oder als pharmazeutischer Wirkstoff (API).
Industrie: Einsatz bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften.
5. Wirkmechanismus
Der Wirkmechanismus von 4-Brom-N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(Naphthalen-1-ylmethyl)benzamid hängt von seiner spezifischen Anwendung ab. Wenn es beispielsweise als pharmazeutische Verbindung verwendet wird, könnte es mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität durch Bindungsinteraktionen modulieren. Die Dioxidotetrahydrothiophenylgruppe könnte eine Rolle bei Redoxreaktionen spielen, während das Bromatom an Halogenbindungsinteraktionen beteiligt sein könnte.
Wirkmechanismus
The mechanism of action of 4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)benzamide would depend on its specific application. For example, if used as a pharmaceutical compound, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The dioxidotetrahydrothiophenyl group could play a role in redox reactions, while the bromine atom might be involved in halogen bonding interactions.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-Brom-N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(Phenylmethyl)benzamid: Ähnliche Struktur, jedoch mit einer Phenylmethylgruppe anstelle einer Naphthalen-1-ylmethylgruppe.
4-Chlor-N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(Naphthalen-1-ylmethyl)benzamid: Ähnliche Struktur, jedoch mit einem Chloratom anstelle eines Bromatoms.
Einzigartigkeit
4-Brom-N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(Naphthalen-1-ylmethyl)benzamid ist aufgrund der Kombination von Bromatom, Dioxidotetrahydrothiophenylgruppe und Naphthalen-1-ylmethylgruppe einzigartig. Diese einzigartige Kombination von funktionellen Gruppen kann spezifische chemische und biologische Eigenschaften verleihen, die bei ähnlichen Verbindungen nicht beobachtet werden.
Eigenschaften
Molekularformel |
C22H20BrNO3S |
|---|---|
Molekulargewicht |
458.4 g/mol |
IUPAC-Name |
4-bromo-N-(1,1-dioxothiolan-3-yl)-N-(naphthalen-1-ylmethyl)benzamide |
InChI |
InChI=1S/C22H20BrNO3S/c23-19-10-8-17(9-11-19)22(25)24(20-12-13-28(26,27)15-20)14-18-6-3-5-16-4-1-2-7-21(16)18/h1-11,20H,12-15H2 |
InChI-Schlüssel |
ZZKVUJIFIQRETL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=CC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















